![molecular formula C16H14O4 B13986700 4-[(4-Ethenylphenyl)methoxy]-2-hydroxybenzoic acid](/img/structure/B13986700.png)
4-[(4-Ethenylphenyl)methoxy]-2-hydroxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Ethenylphenyl)methoxy]-2-hydroxybenzoic acid is an organic compound with the molecular formula C16H14O4 It is a derivative of benzoic acid, featuring a hydroxy group at the 2-position and a methoxy group attached to a 4-ethenylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Ethenylphenyl)methoxy]-2-hydroxybenzoic acid typically involves the reaction of 4-ethenylphenol with 2-hydroxybenzoic acid under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the hydroxy group of 2-hydroxybenzoic acid, followed by the addition of 4-ethenylphenol. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(4-Ethenylphenyl)methoxy]-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ethenyl group can be reduced to an ethyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products
Oxidation: Formation of 4-[(4-ethenylphenyl)methoxy]-2-oxobenzoic acid.
Reduction: Formation of 4-[(4-ethylphenyl)methoxy]-2-hydroxybenzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-[(4-Ethenylphenyl)methoxy]-2-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers and materials with specific properties
Wirkmechanismus
The mechanism of action of 4-[(4-Ethenylphenyl)methoxy]-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(4-Ethenylphenyl)methoxy]-2,6-pyridinedicarboxylic acid dimethyl ester
- 9,9-Bis[4-[(4-ethenylphenyl)methoxy]phenyl]-N2,N7-di-1-naphthalenyl-N2,N7-diphenyl-9H-fluorene-2,7-diamine
Uniqueness
4-[(4-Ethenylphenyl)methoxy]-2-hydroxybenzoic acid is unique due to its specific functional groups and structural features. The presence of both hydroxy and methoxy groups, along with the ethenylphenyl moiety, provides distinct chemical and biological properties that differentiate it from other similar compounds .
Eigenschaften
Molekularformel |
C16H14O4 |
|---|---|
Molekulargewicht |
270.28 g/mol |
IUPAC-Name |
4-[(4-ethenylphenyl)methoxy]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C16H14O4/c1-2-11-3-5-12(6-4-11)10-20-13-7-8-14(16(18)19)15(17)9-13/h2-9,17H,1,10H2,(H,18,19) |
InChI-Schlüssel |
IYGDDJYTUYEMCB-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


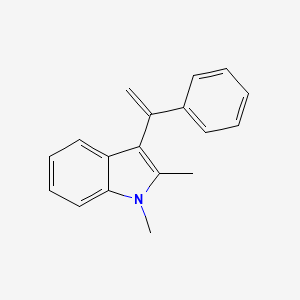
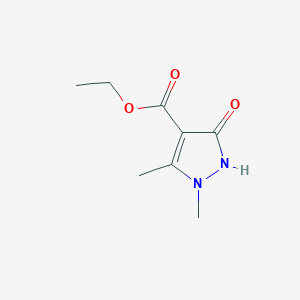
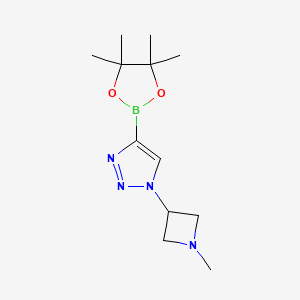
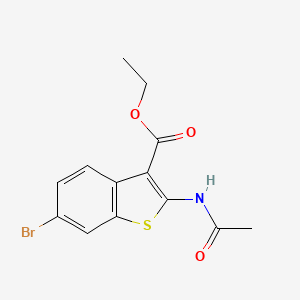
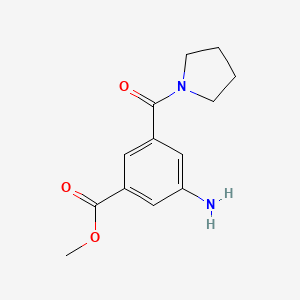

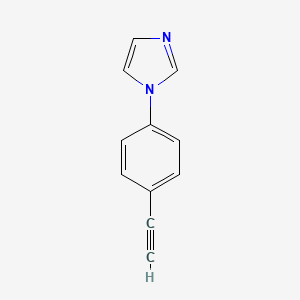

![1-[Chloro(phenyl)methyl]-4-(trifluoromethoxy)benzene](/img/structure/B13986670.png)
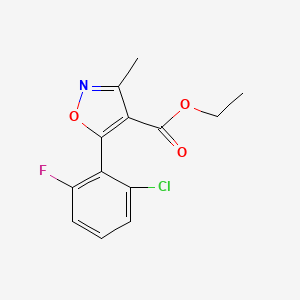
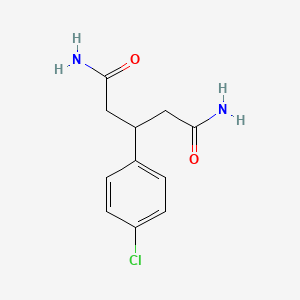
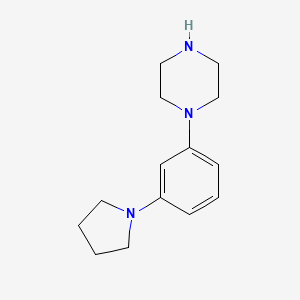
![1,1-Dimethylethyl 4-[[[(4-bromophenyl)amino]carbonyl]methylamino]-1-piperidinecarboxylate](/img/structure/B13986690.png)

